![molecular formula C20H21NO4 B2934114 1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-64-1](/img/structure/B2934114.png)
1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a spirocyclic structure, which is a compound where two rings share a single atom, in this case, the spiro atom is a part of both a dioxane ring and an indolinone ring . The molecule also contains a methoxybenzyl group attached to the spirocyclic structure.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds can be synthesized through various methods. For instance, 1,3-dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spirocyclic structure. The presence of the dioxane ring, which is a six-membered ring with two oxygen atoms, and the indolinone ring, which is a six-membered ring with a nitrogen atom and a carbonyl group, would contribute to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The methoxy group could undergo demethylation under acidic conditions. The carbonyl group in the indolinone ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties and can be observed without changing the physical state of the matter .科学的研究の応用
Material Sciences: Polycarbonates Synthesis
In material sciences, particularly in the synthesis of polycarbonates, compounds like 1,3-dioxan-2-ones serve as critical intermediates . The compound could potentially be involved in the development of new polycarbonate materials, which are known for their strength and transparency. These materials are widely used in the production of eyewear lenses, digital disks, and in the automotive industry.
Natural Product Research: Stereoselective Synthesis
The compound’s structure suggests it could be useful in natural product research, where 1,3-dioxan-2-ones are often key for the stereoselective synthesis of complex molecules . This application is crucial for the development of pharmaceuticals and biologically active compounds derived from natural sources.
Synthetic Methodology: Intramolecular Cyclizations
In synthetic methodology, the compound could be utilized for intramolecular cyclizations to construct cyclic carbonic acid esters . These reactions are important for creating motifs that can serve as lynchpins for further chemical transformations, leading to a variety of synthetic targets.
Chemical Synthesis: Acetalization Reactions
This compound could play a role in chemical synthesis, particularly in acetalization reactions. Acetals are valuable protecting groups in organic synthesis, and the compound’s structure indicates that it could be involved in forming or breaking acetal bonds under certain conditions .
Organocatalysis: Photo-Aerobic Multicatalysis
Lastly, the compound might find application in organocatalysis, specifically in photo-aerobic multicatalysis processes . Such processes are environmentally friendly and efficient, using light and air to catalyze reactions, which could be beneficial in green chemistry initiatives.
作用機序
Target of Action
Molecules with similar structures, such as 1,3-dioxanes, are often used as protective groups in organic synthesis . They can interact with various biological targets depending on their specific functional groups.
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds containing a 1,3-dioxane ring can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst .
Biochemical Pathways
1,3-dioxanes can be involved in various chemical reactions, including oxidation and reduction .
Result of Action
The presence of the 1,3-dioxane ring could potentially influence its reactivity and interactions with other molecules .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, 1,3-dioxanes are generally stable under a wide range of pH conditions .
特性
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-7-5-9-16-18(14)21(13-15-8-3-4-10-17(15)23-2)19(22)20(16)24-11-6-12-25-20/h3-5,7-10H,6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTBGVPFLXZDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4OC)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)
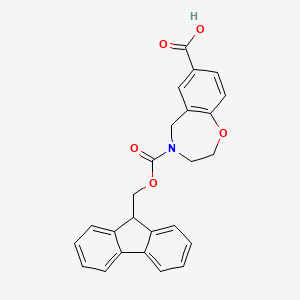

![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)
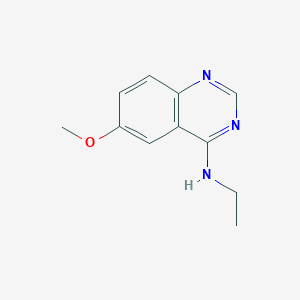
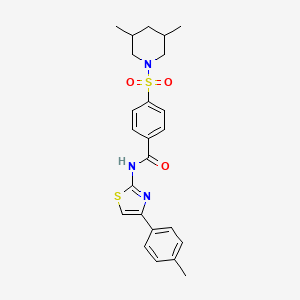
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
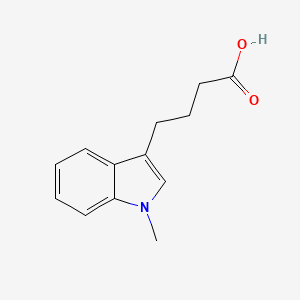
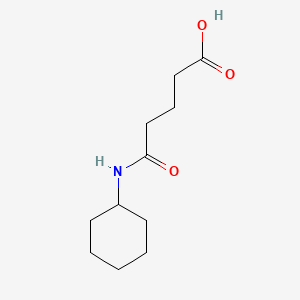
![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)